molecular formula C9H10O4 B146711 2,4-Dimethoxybenzoic acid CAS No. 91-52-1

2,4-Dimethoxybenzoic acid

Cat. No.: B146711
CAS No.: 91-52-1
M. Wt: 182.17 g/mol
InChI Key: GPVDHNVGGIAOQT-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzoic acid is an organic compound with the molecular formula C₉H₁₀O₄. It is a derivative of benzoic acid, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

    Esterification and Hydrolysis: One common method involves the esterification of 2,4-dimethoxybenzyl alcohol followed by hydrolysis to yield this compound.

    Oxidation: Another method includes the oxidation of 2,4-dimethoxytoluene using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production often involves the large-scale oxidation of 2,4-dimethoxytoluene due to its efficiency and cost-effectiveness. The reaction is typically carried out in the presence of a catalyst to enhance the yield and purity of the product .

Mechanism of Action

Chemical Reactions Analysis

2,4-Dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

    Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification reactions.

Major Products:

  • Quinones from oxidation.
  • Alcohols from reduction.
  • Esters from esterification.

Scientific Research Applications

2,4-Dimethoxybenzoic acid is utilized in various scientific research applications:

Comparison with Similar Compounds

2,4-Dimethoxybenzoic acid can be compared with other similar compounds such as:

    3,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups at the 3 and 4 positions.

    2,3-Dimethoxybenzoic acid: Methoxy groups at the 2 and 3 positions.

    4-Methoxybenzoic acid: Only one methoxy group at the 4 position.

Uniqueness: The unique positioning of the methoxy groups in this compound imparts distinct chemical properties, making it suitable for specific applications in synthesis and industrial processes .

Properties

IUPAC Name

2,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVDHNVGGIAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059026
Record name 2,4-Dimethoxybenzoic acid
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Molecular Weight

182.17 g/mol
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CAS No.

91-52-1
Record name 2,4-Dimethoxybenzoic acid
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Record name 2,4-Dimethoxybenzoic acid
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Record name 2,4-DIMETHOXYBENZOIC ACID
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Record name Benzoic acid, 2,4-dimethoxy-
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Record name 2,4-DIMETHOXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

12.05 g of 4-methoxysalicylic acid was dispersed in 200 ml of methylene chloride in argon atmosphere. To the dispersion were added 27.70 g of N,N-diisopropylethylamine and 19.20 g of chloromethylmethyl ether, and the mixture was agitated for 42 hours. The reaction mixture was poured into water, and extracted with methylene chloride. The extract was dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere, and 300 ml of methanol was added to the residue. To the mixture was added a solution which has been prepared by dissolving 8.50 g of sodium hydroxide in 20 ml of water. The mixture was agitated for 20 hours, neutralized with 6N aqueous hydrochloric acid, and the solvent was distilled off in evacuated atomosphere. The mixture was adjusted to pH 1 with 1N aqueous hydrochloric acid, and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off in evacuated atomosphere to produce 15 g of 4-methoxy-2-methoxy benzoic acid. To the product were added 8.50 g of 2-mercaptothiazoline, 15.34 g of N,'N-dicyclohexylcarbodiimide, 0.86 g of 4-dimethylaminopyridine, and 400 ml of 1,2-dichloroethane, and the mixture was agitated for 18 hours. The reaction mixture was filtered and the precipitate was washed with benzene. The filtrate and the wash liquid were combined, washed with 2N aqueous solution of sodium hydroxide, water, and saturated aqueous solution of sodium chloride in this order, and dried over anhydrous sodium sulfate. The solvent was distilled off in evacuated atomosphere, and the residue was subjected to a column chromatography using silica gel. There was obtained 12.36 g of N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion from fractions eluted with methylene chloride.
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12.05 g
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27.7 g
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19.2 g
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8.5 g
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Synthesis routes and methods II

Procedure details

53 g of methyl 2,4-dimethoxybenzoate was dissolved in 160 mL of ethanol, to which 104 mL of a 5M aqueous solution of sodium hydroxide was added, and this mixture was stirred for 2 hours at 25 to 40° C. Then, chloroform and water were added to the reaction mixture, which was adjusted to pH 2 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure to yield 45 g of 2,4-dimethoxybenzoic acid as white solid.
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53 g
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160 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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